5-Ethoxy-2-(2-thienyl)-1,3-oxazole
Description
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comijpbs.com This structural motif is a vital component in numerous natural products and synthetic molecules, demonstrating a wide array of biological activities. mdpi.comresearchgate.net The versatility of the oxazole (B20620) core allows it to interact with various enzymes and receptors within biological systems through non-covalent interactions such as hydrogen bonding, and van der Waals forces. tandfonline.comsemanticscholar.org Consequently, oxazole derivatives are extensively investigated for their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents. igi-global.comresearchgate.net
Beyond medicinal chemistry, oxazole-containing compounds have found applications in material science, agrochemicals, and as versatile intermediates in organic synthesis. semanticscholar.orgbohrium.com Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, makes them valuable building blocks for constructing more complex molecular architectures, including pyridines and furans. thieme-connect.de The ongoing exploration of novel synthetic methodologies for creating substituted oxazoles continues to expand their utility in various scientific domains. mdpi.combohrium.com
5-Ethoxy-2-(2-thienyl)-1,3-oxazole is a 2,5-disubstituted oxazole, featuring a thiophene (B33073) ring at the 2-position and an ethoxy group at the 5-position. The reactivity and properties of the central oxazole ring are significantly influenced by these substituents. The acidity of hydrogen atoms on the oxazole ring generally follows the order C(2) > C(5) > C(4). ijpbs.com
Chemical and Physical Properties
Below are the key chemical and physical properties of a closely related compound, 5-Ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, which provides insight into the general characteristics of this class of molecules.
| Property | Value |
| Molecular Formula | C10H9NO4S |
| Molecular Weight | 239.25 g/mol |
| Purity | Min. 95% |
Note: Data is for the related compound 5-Ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid. cymitquimica.com
Another related compound, 5-Ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole, offers further comparative data.
| Property | Value |
| Molecular Formula | C15H13NO3S3 |
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-5-ethylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Note: Data is for the related compound 5-Ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole. nih.gov
Synthesis and Research Findings
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods. Common strategies include the cyclization of acetophenones with α-amino acids, often facilitated by reagents like iodine. researchgate.net Another significant approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMIC) and aldehydes. researchgate.net Metal-catalyzed reactions, such as those involving gold or rhodium, are also employed for the cycloaddition of diazo compounds with nitriles to form the oxazole ring. mdpi.com
While specific research detailing the synthesis of this compound is not widely available in the public domain, the general synthetic routes for 2,5-disubstituted oxazoles are well-established. For example, a general method for synthesizing 2,5-disubstituted oxazoles involves the iodine-mediated oxidative annulation of aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride. researchgate.net Research into similar structures, such as other 2,5-disubstituted oxazoles and thiazoles, is often focused on their potential as therapeutic agents or as functional materials. ontosight.airesearchgate.netgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-11-8-6-10-9(12-8)7-4-3-5-13-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIXTMZYVZPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Ethoxy 2 2 Thienyl 1,3 Oxazole and Analogous 1,3 Oxazole Systems
Established Synthetic Pathways for 1,3-Oxazoles: A Review of Foundational Approaches
The synthesis of the 1,3-oxazole ring is a well-established field in heterocyclic chemistry, with several foundational methods forming the bedrock of modern synthetic strategies. thepharmajournal.comijpsonline.comtandfonline.comderpharmachemica.com These classical reactions typically involve the construction of the five-membered ring from acyclic precursors through cyclization and dehydration or condensation steps.
Cyclodehydration Strategies (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole (B20620) Synthesis)
Cyclodehydration reactions are among the most traditional and widely used methods for synthesizing oxazoles. These reactions form the oxazole ring by intramolecularly removing a molecule of water from a suitable precursor.
The Robinson-Gabriel Synthesis , described in 1909 and 1910, involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to yield an oxazole. derpharmachemica.comwikipedia.orgresearchgate.net The reaction requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, to facilitate the ring closure. ijpsonline.comwikipedia.org While effective, yields can sometimes be low with certain dehydrating agents, though improvement has been noted with polyphosphoric acid. ijpsonline.com The necessary 2-acylamino-ketone starting materials can be prepared via methods like the Dakin-West reaction. wikipedia.org
The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, is another cornerstone method that produces 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction proceeds via the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comwikipedia.org The reactants are typically used in equimolar amounts, and both often bear aromatic groups which become the substituents at the C2 and C5 positions of the resulting oxazole. wikipedia.org The product initially precipitates as the hydrochloride salt, which can be converted to the free base. wikipedia.org
| Method | Starting Materials | Reagents | Product Scope | Citation |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Cyclodehydrating agents (e.g., H₂SO₄, PPA, PCl₅) | 2,5-Disubstituted and 2,4,5-trisubstituted oxazoles | ijpsonline.comderpharmachemica.comwikipedia.org |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl, dry ether | 2,5-Disubstituted oxazoles | ijpsonline.comderpharmachemica.comwikipedia.org |
Tosylmethyl Isocyanide (TosMIC)-Mediated Syntheses (e.g., van Leusen Oxazole Synthesis)
The van Leusen Oxazole Synthesis , first reported in 1972, is a highly versatile and popular method for forming the oxazole nucleus. ijpsonline.comnih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde in the presence of a base (like potassium carbonate) to form a 5-substituted oxazole. nih.govmdpi.comorganic-chemistry.org The process involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to an oxazoline (B21484) intermediate. nih.govorganic-chemistry.org Elimination of the tosyl group then yields the aromatic oxazole ring. nih.govorganic-chemistry.orgwikipedia.org This method is valued for its mild conditions, operational simplicity, and broad substrate scope. mdpi.com An improved one-pot variation using ionic liquids allows for the synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org
| Method | Starting Materials | Key Reagent | Product Scope | Citation |
| van Leusen Oxazole Synthesis | Aldehydes, (optional: Aliphatic halides for 4,5-disubstitution) | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-Substituted and 4,5-disubstituted oxazoles | ijpsonline.comnih.govmdpi.comorganic-chemistry.orgorganic-chemistry.org |
α-Haloketone and Amide Reactions (e.g., Bredereck Reaction)
The Bredereck Reaction provides a straightforward route to oxazoles through the condensation of α-haloketones with amides, such as formamide. thepharmajournal.comijpsonline.comijpsonline.com This approach is noted for being an efficient and economical process for generating substituted oxazoles, particularly 2,4-disubstituted derivatives. ijpsonline.comijpsonline.com The reaction has been improved by using α-hydroxyketones as an alternative starting material. ijpsonline.com
Cycloisomerization Reactions and Other Ring-Forming Methodologies
Cycloisomerization reactions represent another significant class of oxazole syntheses, often mediated by transition metals. A common strategy involves the cycloisomerization of propargylamides. thepharmajournal.comijpsonline.comclockss.org These reactions can be catalyzed by various metals, including gold, palladium, and iron, to efficiently produce polysubstituted oxazoles under mild conditions. ijpsonline.comclockss.orgrsc.org For instance, gold catalysts have been shown to effectively promote the one-pot propargylic substitution of 3-trimethylsilylpropargylic alcohols with amides, followed by cycloisomerization to yield substituted oxazoles. clockss.org Similarly, zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been developed to create oxazoles bearing a CF₃-substituted alcohol unit. mdpi.com
Metal-Catalyzed Synthetic Routes to Substituted 1,3-Oxazoles
Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to functionalize heterocyclic cores. These methods offer high efficiency and selectivity, often allowing for the introduction of substituents onto the pre-formed oxazole ring, a strategy that complements the classical ring-formation approaches.
Palladium-Catalyzed Transformations (e.g., Direct Arylation, Alkenylation, Cross-Coupling)
Palladium catalysis has become an indispensable tool for the synthesis and functionalization of oxazoles. researchgate.net These methods avoid the need for pre-functionalized starting materials, which is a requirement in traditional cross-coupling reactions like the Suzuki-Miyaura or Stille reactions. researchgate.net
Direct C-H Arylation is a powerful technique for forming carbon-carbon bonds by directly coupling a C-H bond of the oxazole ring with an aryl halide. researchgate.netbeilstein-journals.org The regioselectivity of this reaction can be finely tuned by the choice of reaction conditions. For example, complementary methods have been developed for the highly regioselective direct arylation of the oxazole C2 or C5 positions with a wide range of aryl bromides, chlorides, and triflates. organic-chemistry.orgnih.govacs.org C5 arylation is generally favored in polar solvents, while C2 arylation is preferred in nonpolar solvents, often controlled by the choice of specific phosphine (B1218219) ligands. nih.govacs.org The use of a directing group, such as an ethyl ester at the 4-position, can also control regioselectivity, guiding arylation to the C2 and subsequently the C5 position. organic-chemistry.org
Direct C-H Alkenylation offers a route to vinyl-substituted oxazoles. Palladium catalysts, such as Pd(PPh₃)₄, have been shown to efficiently catalyze the direct alkenylation of oxazoles at the C2 position with alkenyl bromides. organic-chemistry.org This method is regio- and stereospecific and tolerates a variety of functional groups. organic-chemistry.org More recently, highly efficient methods using as little as parts-per-million levels of a palladium catalyst have been developed for the C2-alkenylation of oxazoles using alkenyl tosylates. nih.govacs.orgpolyu.edu.hk
Cross-Coupling Reactions , such as the Suzuki-Miyaura and Stille reactions, are also employed for functionalizing the oxazole ring, although they typically require pre-functionalization of the oxazole (e.g., as a halo- or trifloyl-oxazole). researchgate.netignited.in For instance, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with various boronic acids. ignited.in Similarly, Stille and Negishi-type couplings have been used to assemble highly functionalized oxazoles from trifloyloxazoles and organometallic partners. nih.gov
| Transformation | Position(s) Functionalized | Coupling Partners | Key Features | Citation |
| Direct C-H Arylation | C2 or C5 | Aryl/heteroaryl halides (Br, Cl, I), triflates, tosylates | Regioselectivity tunable by solvent and ligands; avoids pre-functionalization. | beilstein-journals.orgnih.govacs.orgorganic-chemistry.org |
| Direct C-H Alkenylation | C2 | Alkenyl bromides, alkenyl tosylates | Stereospecific; high efficiency, even at ppm catalyst levels. | organic-chemistry.orgnih.govacs.orgpolyu.edu.hk |
| Cross-Coupling (Suzuki, Stille, etc.) | C2, C4, C5 | Boronic acids, organostannanes, organozinc reagents | Requires pre-functionalized oxazoles (e.g., halo- or trifloyl-oxazoles). | researchgate.netignited.innih.gov |
Copper-Mediated Reactions and Other Transition Metal Catalyses
Transition metal catalysis, particularly with copper, has become a cornerstone for the synthesis of substituted oxazoles due to its efficiency, selectivity, and functional group tolerance. researchgate.netnih.gov These methods often proceed under milder conditions compared to classical condensation reactions.
Copper-catalyzed reactions for the formation of 2,5-disubstituted oxazoles are particularly relevant for the synthesis of 5-Ethoxy-2-(2-thienyl)-1,3-oxazole. A prominent strategy involves the copper-catalyzed oxidative cyclization of enamides. amazonaws.com For instance, a copper(II)-catalyzed method using CuBr₂ at room temperature has been shown to be effective for synthesizing a variety of 2,5-disubstituted oxazoles, including those with heteroaryl substituents. amazonaws.com This approach involves the functionalization of a vinylic C-H bond and demonstrates good to high yields. amazonaws.com The synthesis of a 2-(thiophen-2-yl) oxazole derivative would likely start from an enamide precursor derived from thiophene-2-carboxamide.
Another powerful copper-catalyzed approach is the cascade reaction of alkenes with azides, which proceeds via a 1,3-dipolar cycloaddition followed by a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.orgnih.gov This method allows for the formation of 2,5-disubstituted oxazoles from readily available starting materials. rsc.orgnih.gov
Palladium catalysis also offers a robust route to 2,5-disubstituted oxazoles. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a base can yield the desired oxazole framework through a coupling step followed by in situ cyclization. organic-chemistry.org For the target molecule, this would involve a thiophene-derived propargylamide.
The following table summarizes various transition metal-catalyzed reactions for the synthesis of 2,5-disubstituted oxazoles, which are applicable to the synthesis of thienyl-substituted oxazoles.
| Catalyst System | Starting Materials | Key Features | Relevant Products |
| CuBr₂ / K₂S₂O₈ | Enamides | Room temperature, vinylic C-H functionalization. amazonaws.com | 2,5-disubstituted oxazoles with aryl, heteroaryl, vinyl, and alkyl groups. amazonaws.com |
| Copper(I) | Alkenes, Azides | Aerobic oxidative dehydrogenative cyclization cascade. rsc.orgnih.gov | 2,5-disubstituted oxazoles. rsc.orgnih.gov |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Palladium-catalyzed coupling followed by cyclization. organic-chemistry.org | 2,5-disubstituted oxazoles. organic-chemistry.org |
| Gold Catalysis | Carboxamides, Propynals | Oxidative catalysis leading to 2,5-disubstituted oxazoles. researchgate.net | 2,5-disubstituted oxazoles with a carbonyl substituent. researchgate.net |
Advanced Reaction Mechanisms for the Formation of this compound Linkages
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and extending the substrate scope. Several advanced mechanisms are pertinent to the synthesis of the target molecule.
[3+2] cycloaddition reactions are a powerful tool for the convergent synthesis of five-membered heterocycles like oxazoles. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic ring.
A notable example is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). semanticscholar.orgnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted oxazole. semanticscholar.orgnih.gov To synthesize a 2-(2-thienyl) substituted oxazole, thiophene-2-carboxaldehyde would be a key starting material. The reaction of styrylisoxazoles with TosMIC, leading to polysubstituted pyrroles, also highlights the versatility of [3+2] cycloadditions with isocyanide reagents. mdpi.com
Photoredox catalysis has enabled novel [3+2] cycloaddition/oxidative aromatization sequences. For instance, the reaction of 2H-azirines with aldehydes, induced by visible light, provides a general route to 2,4,5-trisubstituted oxazoles. thieme-connect.com This method has been shown to be tolerant of heteroaromatic aldehydes, including 2-thienyl derivatives, affording the corresponding oxazole in good yield. thieme-connect.com A photoinduced protocol for the [3+2] cycloaddition of carbenes and nitriles also presents a versatile, metal-free approach to oxazole synthesis. acs.org
Oxidative cyclization reactions are a common and efficient strategy for constructing the oxazole ring. These reactions typically involve the formation of a key C-O or C-N bond through an intramolecular cyclization of an acyclic precursor, followed by an oxidation step to generate the aromatic oxazole ring.
A copper(II)-catalyzed oxidative cyclization of enamides has been developed to synthesize 2,5-disubstituted oxazoles at room temperature. amazonaws.com This reaction proceeds via a vinylic C-H functionalization and is tolerant of a wide range of substituents, including heteroaryl groups like thiophene (B33073). amazonaws.com The proposed mechanism involves the oxidation of the enamide by the copper(II) catalyst to generate a radical intermediate, which then undergoes cyclization.
Iodine-mediated oxidative cyclization is another effective metal-free method. A one-pot synthesis of disubstituted oxazoles from vinyl azide (B81097) and benzylamine (B48309) has been achieved using a mixture of iodine and tert-butyl hydroperoxide (TBHP) as the oxidant under aerobic conditions. researchgate.net This reaction involves C(sp³)-H functionalization and subsequent C-N and C-O bond formations. researchgate.net
The following table outlines different oxidative cyclization methods for oxazole synthesis.
| Reagent/Catalyst | Precursor | Key Mechanistic Step |
| CuBr₂ / K₂S₂O₈ | Enamide | Vinylic C-H functionalization, radical cyclization. amazonaws.com |
| I₂ / TBHP | Vinyl azide, Benzylamine | C(sp³)-H functionalization, cascade cyclization. researchgate.net |
| Hypervalent Iodine Reagents | N-allylamides | Oxidative cycloaddition. nsf.gov |
| Copper/O₂ | Propargyl esters, Benzylamines | Bimetallic catalytic oxidative cyclization. nsf.gov |
The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.org This rearrangement can be a powerful tool for accessing regioisomers that are difficult to synthesize by other means. clockss.org While the halogen dance has been extensively studied on thiophenes, its application to oxazoles is a more recent development.
The halogen dance reaction on a thiophene ring typically involves deprotonation by a strong base, followed by a series of halogen and metal exchanges that lead to a thermodynamically more stable isomer. This reaction could be strategically employed on a precursor to this compound or on the final molecule itself to achieve regioselective functionalization.
A study on the base-induced long-range halogen dance reaction of 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles, including a thiophen-2-yl substituent, demonstrates that the C-5 halogen on the thiazole (B1198619) ring can migrate to the adjacent heteroaromatic ring. nih.gov This suggests that a similar migration could potentially occur in a 2-(halothienyl)-1,3-oxazole system, allowing for functionalization at different positions of the thiophene ring.
The regioselective functionalization of aryl azoles, including those with thienyl substituents, has also been achieved through directed metalation using sterically hindered metal-amide bases. nih.gov This approach allows for the introduction of various electrophiles at specific positions on the aromatic or heteroaromatic rings. nih.gov
Sustainable and Green Chemistry Approaches in 1,3-Oxazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds.
One such approach is the use of electrochemical synthesis. A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed as a green and sustainable method for oxazole synthesis that avoids the use of transition metals and toxic oxidants. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products. The application of microwave irradiation to the synthesis of oxazoles has been shown to be highly effective.
A facile microwave-assisted synthesis of 5-substituted oxazoles has been developed through a [3+2] cycloaddition of aryl aldehydes with TosMIC. nih.govacs.org This method, which can be completed in minutes, offers a cleaner and more efficient route to these heterocycles. nih.govacs.org The synthesis of various azoles and azolopyrimidines, including those with thienyl moieties, has also been successfully achieved using microwave irradiation. mdpi.com
The following table provides examples of microwave-assisted synthesis of oxazole derivatives.
| Reaction Type | Starting Materials | Microwave Conditions | Key Advantages |
| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | 65 °C, 350 W, 8 min | Rapid, high yield, simple procedure. nih.govacs.org |
| Cyclization | 1-thiocarbamoyl-3,5-di-(2-thienyl)-2-pyrazoline, hydrazonoyl chlorides | 500 W, 150 °C, 10 min | Efficient synthesis of pyrazolylthiazole derivatives. mdpi.com |
| Cyclization | 1-nitroso-2-naphthol, allyl/benzyl bromides | FeCl₃ catalyst | Improved preparation of naphthoxazoles. acs.org |
Ultrasound-Mediated Synthesis (UMS)
Ultrasound-Mediated Synthesis (UMS) has emerged as a significant green chemistry technique in organic synthesis, leveraging the effects of acoustic cavitation to accelerate chemical reactions. This method offers substantial advantages, including drastically reduced reaction times, improved product yields, and enhanced energy efficiency compared to conventional thermal methods. researchgate.netresearchgate.net The application of ultrasonic irradiation has been established as a cost-effective and efficient pathway for a wide variety of syntheses, particularly in heterocyclic chemistry. researchgate.net The benefits stem from the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.netnih.gov
Research into the synthesis of oxazole derivatives has demonstrated the profound impact of UMS. For instance, in the synthesis of certain aminooxazole derivatives using a deep eutectic solvent (DES) as the reaction medium, the ultrasound-assisted method yielded a 90% product in just 8 minutes. In contrast, the conventional thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.net This highlights the dual advantages of faster kinetics and superior yields. researchgate.netresearchgate.net Furthermore, energy consumption calculations have shown that applying ultrasound can save more than 85% of the energy required by traditional heating methods, underscoring its environmental and economic benefits. researchgate.net
The synergy between ultrasound and green solvents like Deep Eutectic Solvents (DES) has been particularly fruitful for oxazole synthesis. The combination allows reactions to proceed at room temperature, further reducing energy costs and simplifying the experimental setup. researchgate.net In one study, the reaction of 4-substituted phenacyl bromides with various amides in a choline (B1196258) chloride-urea based DES under ultrasonic conditions was completed in 12-17 minutes, whereas the silent (non-ultrasound) reaction took 1-3 hours. researchgate.netijpsonline.com This efficient protocol demonstrates that UMS is not merely an alternative but a superior method for synthesizing these heterocyclic scaffolds under mild conditions. researchgate.net
| Method | Reaction Time | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis (US) | 8 min | 90% | Rapid, High Yield, Energy Efficient | researchgate.net |
| Thermal Synthesis (Non-Ultrasound) | 3.5 hours | 69% | Conventional Method | researchgate.net |
| Ultrasound-Assisted Synthesis in DES | 12-17 min | High | Rapid, Room Temperature, Green Solvent | researchgate.net |
| Thermal Synthesis in DES | 1-3 hours | High | Green Solvent | researchgate.net |
Application of Ionic Liquids and Deep Eutectic Solvents
The principles of green chemistry have driven the adoption of alternative solvent systems to replace volatile and hazardous organic solvents. researchgate.net Among these, Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) have gained prominence as effective and environmentally benign media for organic transformations, including the synthesis of oxazole systems. researchgate.netijpsonline.com
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points, often below 100 °C, that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. ijpsonline.comirma-international.org In the context of oxazole synthesis, ILs can function as both the solvent and a promoter or catalyst for the reaction. ijpsonline.com
A notable application is the van Leusen oxazole synthesis. An improved one-pot synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.orgmdpi.com This method produces the target oxazoles in high yields. A significant advantage of this system is the ability to recover and reuse the ionic liquid for multiple cycles—up to six runs have been reported—without a significant drop in product yield. organic-chemistry.orgijpsonline.com The use of imidazolium-based ILs has also been successful in the synthesis of C5-substituted oxazoles, demonstrating the versatility of these solvents. ijpsonline.comnih.gov
| Reaction Type | Ionic Liquid Example | Role of IL | Key Findings | Reference |
|---|---|---|---|---|
| van Leusen Synthesis (4,5-disubstituted oxazoles) | [bmim]Br | Solvent | High yields; IL reusable for up to 6 cycles. | organic-chemistry.orgijpsonline.com |
| van Leusen-Suzuki/Heck/Sonogashira Coupling | Imidazolium-ILs | Solvent | Facile synthesis of multiple C5-substituted oxazoles. | nih.gov |
| Suzuki Pd-mediated C-C coupling | [PAIM][NTf2] | Solvent & Base | Effective for synthesizing various imidazole (B134444) and oxazole compounds. | ijpsonline.com |
Deep Eutectic Solvents (DES)
Deep Eutectic Solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), such as choline chloride and urea, which form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.net DES are attractive green solvents due to their low cost, biodegradability, low toxicity, and simple preparation. researchgate.netacademie-sciences.fracademie-sciences.fr
In oxazole synthesis, DES can act as both the reaction medium and a catalyst. academie-sciences.frresearchgate.net A highly effective, one-pot, three-component synthesis of 2-aminoxazoles has been developed using active methylene (B1212753) compounds, urea, and N-bromosuccinamide (NBS) in a choline chloride-urea DES. academie-sciences.fracademie-sciences.fr This method proceeds under mild conditions to afford the products in good to excellent yields with short reaction times, avoiding the need for traditional catalysts. academie-sciences.fracademie-sciences.fr The reaction work-up is often simple, involving the addition of water to the mixture, from which the product precipitates and can be removed by filtration. academie-sciences.fr The efficacy of different DES has been compared, with a study showing that a mannose:dimethylurea (3:7) DES provided a 93% yield for the synthesis of oxazole derivatives from phenacyl bromides and amides. researchgate.net
| DES Composition | Reactants | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Choline chloride:Urea | Ketoesters, Urea, NBS | Good to Excellent | 60 °C | academie-sciences.fracademie-sciences.fr |
| Choline chloride:Glycerol | Phenacyl bromides, Amides | 73% | 1 hour | researchgate.net |
| Mannose:Dimethylurea (3:7) | Phenacyl bromides, Amides | 93% | Overnight | researchgate.net |
Advanced Applications and Research Directions in Chemical Sciences for 5 Ethoxy 2 2 Thienyl 1,3 Oxazole
Role as a Privileged Scaffold and Building Block in Complex Organic Synthesis
The oxazole (B20620) nucleus is considered a "privileged scaffold" because of its presence in numerous biologically active compounds and natural products. nih.govresearchgate.net This structural unit is valued for its ability to act as both an electron donor and acceptor, facilitating donor-π-acceptor interactions that are crucial for molecular recognition and function. nih.gov As versatile building blocks, oxazole derivatives are instrumental in constructing more complex molecular architectures. chemimpex.comlifechemicals.com
The 5-alkoxyoxazole ring system, in particular, is a highly versatile building block involved in a wide range of chemical transformations. researchgate.net These include hetero-Diels–Alder reactions, cycloadditions, and ring-opening processes, which provide synthetic pathways to other important heterocyclic structures like pyridines, furans, and pyrrolidines. researchgate.net The presence of the thienyl group further enhances the electronic properties of the molecule, making it a desirable component in the synthesis of novel compounds with specific biological activities. chemimpex.com The synthesis of such substituted oxazoles can be achieved through various methods, including the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMIC) and aldehydes as precursors in a one-pot reaction. nih.gov This highlights the accessibility of the 5-Ethoxy-2-(2-thienyl)-1,3-oxazole scaffold for further chemical exploration and incorporation into larger, more complex molecules. nih.govresearchgate.net
Application in Ligand Design for Catalytic Systems
The unique electronic nature and structural rigidity of the oxazole ring make it a valuable component in the design of ligands for asymmetric catalysis. lifechemicals.comdicp.ac.cn While pyridine-oxazoline (PYOX) ligands are well-established, the development of chiral oxazole-pyridine type ligands has been less explored but holds significant promise. dicp.ac.cn The oxazole moiety can coordinate with transition metals, influencing the stereoselectivity and reactivity of catalytic processes. mdpi.com
Research has shown that vanadium complexes featuring oxazole-based ligands are active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole ring significantly impacts the catalyst's activity and the properties of the resulting polymers. mdpi.com For example, a methyl group at the 5-position of the oxazole ring was found to increase catalyst activity by imposing steric hindrance that prevents co-planarity between heterocyclic rings. mdpi.com This demonstrates that the strategic placement of substituents, such as the ethoxy group in this compound, can be used to fine-tune the performance of metal catalysts. The development of planar-chiral oxazole-pyridine N,N-ligands has shown superior performance in palladium-catalyzed asymmetric cyclization reactions, underscoring the potential of this class of ligands in modern synthetic chemistry. dicp.ac.cn
Development as a Fluorescent Probe and Material Science Applications
Thiophene-oxazole dyads are known to exhibit fluorescence with high quantum yields, making them attractive candidates for the development of fluorescent probes and advanced materials. chemimpex.comnih.gov The extended π-conjugation across the thiophene (B33073) and oxazole rings facilitates excellent fluorescence responses. nih.gov Derivatives of this scaffold have been developed as "turn-on" fluorescent chemosensors for detecting metal ions like Ga³⁺ with high sensitivity and selectivity. rsc.org The inherent biocompatibility of certain oxazole fluorophores further expands their potential for use in bio-imaging applications, such as targeting and visualizing specific cellular organelles like mitochondria and lysosomes. nih.gov
The photophysical properties of oxazole-based dyes can be tuned by incorporating π-conjugated spacers, leading to emissions across the visible spectrum with significant Stokes shifts. researchgate.net The thienyl group, when attached to an oxazole core, contributes to the π-system, influencing the absorption and emission wavelengths. researchgate.net
A related and significant photophysical phenomenon observed in certain hydroxyphenyl-oxazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). semanticscholar.orgscispace.com ESIPT is a photoinduced process involving the transfer of a proton between an excited normal form (N) and a tautomeric form (T), which often results in a large Stokes shift and dual emission. nih.govresearchgate.net This process is extremely fast, with time constants in the picosecond range. semanticscholar.org While this compound does not possess the requisite hydroxyl group for ESIPT, the principles governing the photophysics of ESIPT dyes provide a framework for designing novel oxazole-based fluorophores with tailored properties. nih.govnih.gov The study of ESIPT in analogous systems helps in understanding the excited-state dynamics that are crucial for developing efficient fluorescent materials. scispace.comnih.gov
Table 1: Illustrative Photophysical Properties of Substituted Oxazole Dyes Note: This table presents generalized data for analogous compounds to illustrate typical properties, as specific data for this compound is not publicly available.
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 2,5-Diaryloxazole | 380 - 410 | 400 - 465 | 20 - 55 | Moderate to High |
| 2-Styryloxazole | ~400 | ~450 | ~50 | Moderate |
| ESIPT-type (Hydroxyphenyl-oxazole) | ~350 | ~530 | >150 | Varies with solvent |
| Thienyl-Benzothiadiazole | ~450 | >560 | >110 | High |
Two-photon absorption (TPA) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range. frontiersin.org This technique offers key advantages for biological imaging, including deeper tissue penetration, reduced photodamage, and higher spatial resolution compared to single-photon excitation. frontiersin.orgresearchgate.net
Oxazole-based dyes have been identified as effective TPA fluorophores. researchgate.netresearchgate.net The design of molecules with large TPA cross-sections often involves creating dipolar or quadrupolar structures with extended π-conjugation, a feature inherent to the 2-(2-thienyl)-1,3-oxazole scaffold. The development of TPA probes that absorb in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) biological windows is a significant area of research. frontiersin.org By engineering the donor-acceptor characteristics and the length of the conjugated system, oxazole derivatives can be optimized for TPA, enabling their use in advanced applications like deep-tissue in vivo bioimaging and two-photon fluorescence microscopy (2PFM). nih.govnih.govsioc-journal.cn
The rational design of fluorescent materials involves establishing clear structure-property relationships to achieve desired optical characteristics such as emission color, quantum efficiency, and environmental sensitivity. rsc.orgconsensus.app For oxazole-based materials, key design strategies include:
Extending π-Conjugation: Incorporating groups like styryl, alkynyl, or additional aromatic rings (such as thiophene) can shift the emission to longer wavelengths (a bathochromic shift) and increase the Stokes shift. researchgate.net
Introducing Donor-Acceptor Groups: Creating a push-pull system by attaching electron-donating and electron-withdrawing groups to the oxazole scaffold can enhance intramolecular charge transfer (ICT), which often leads to strong solvatochromic fluorescence and improved TPA properties. nih.gov
Controlling Intermolecular Interactions: In the solid state, strong π-stacking can lead to aggregation-caused quenching (ACQ) of fluorescence. nih.gov Molecular design strategies aim to prevent this by introducing bulky groups or creating twisted molecular geometries, which can lead to materials exhibiting aggregation-induced emission (AIE) or dual-state emission (DSE). nih.govrsc.org
By systematically modifying the substituents on the 2- and 5-positions of the oxazole ring, researchers can fine-tune the photophysical properties to create highly efficient fluorescent materials for applications ranging from organic light-emitting diodes (OLEDs) to specialized biological probes. nih.govresearchgate.netrsc.org
Q & A
What are the optimized synthetic routes for 5-Ethoxy-2-(2-thienyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves cyclocondensation or Hantzsch-type reactions. A common approach uses thiophene-2-carboxaldehyde derivatives and ethyl isocyanoacetate under basic conditions. For example, lithium bis(trimethylsilyl)amide (LiHMDS) as a base in anhydrous tetrahydrofuran (THF) can yield the oxazole core, with subsequent ethoxylation via nucleophilic substitution . Reaction temperature (optimized at 0–5°C to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 aldehyde to isocyanoacetate) critically affect purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity. Comparative studies show that using KOH in ethanol for ethoxylation reduces byproduct formation compared to NaH in DMF .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thienyl H) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂). ¹³C signals at ~160 ppm confirm the oxazole C-O bond .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups.
- X-ray Crystallography : Resolves planar oxazole-thiophene conjugation (mean deviation <0.02 Å) and intermolecular interactions (e.g., N-H⋯S hydrogen bonds stabilizing crystal packing) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error.
How does the ethoxy substituent influence the compound's electronic properties and reactivity in nucleophilic substitution reactions?
Advanced Research Question
The ethoxy group at position 5 donates electron density via resonance (+M effect), polarizing the oxazole ring and activating it for electrophilic substitution at position 4. In bromination reactions using N-bromosuccinimide (NBS), the ethoxy group directs bromine to the para position (yield: 75–80%) . Conversely, hydrolysis under acidic conditions (HCl/EtOH) cleaves the ethoxy group, forming a hydroxyl derivative, which is less reactive toward nucleophiles due to hydrogen bonding . Computational studies (DFT) show the ethoxy group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted oxazole), enhancing susceptibility to nucleophilic attack .
What in silico strategies are employed to predict the biological targets of this compound, and how do docking results compare with experimental bioactivity data?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) targets enzymes like cyclooxygenase-2 (COX-2) and thymidylate synthase. The thienyl-oxazole scaffold shows high affinity for COX-2 (ΔG = -9.2 kcal/mol) via π-π stacking with Tyr385 and hydrogen bonds with Ser530 . Experimental IC₅₀ values (e.g., 12 µM against MCF-7 cells) align with docking predictions. Discrepancies arise when bulky substituents sterically hinder binding; for example, adding a methyl group at position 4 reduces activity by 40% despite favorable computed binding . Validating in silico results requires comparative assays (e.g., enzyme inhibition vs. cell viability) and MD simulations to assess binding stability .
How can researchers resolve contradictions in reported bioactivity data for structurally similar oxazole derivatives?
Advanced Research Question
Contradictions often stem from divergent substituent effects or assay conditions. For example, this compound may show cytotoxicity in HeLa cells (IC₅₀ = 8 µM) but inactivity in HT-29 cells due to differential expression of target proteins . To resolve discrepancies:
Systematic SAR Studies : Compare derivatives with incremental substituent changes (e.g., ethoxy vs. methoxy) under standardized assays .
Proteomic Profiling : Identify off-target interactions via kinase inhibition panels or thermal shift assays.
Metabolic Stability Tests : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic variability .
Crystallographic Validation : Resolve bound ligand-protein structures to confirm binding modes predicted computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
